molecular formula C27H30N6O6 B14272590 N,N-Dicyclohexyl-4,6-bis(4-nitrophenoxy)-1,3,5-triazin-2-amine CAS No. 136259-45-5

N,N-Dicyclohexyl-4,6-bis(4-nitrophenoxy)-1,3,5-triazin-2-amine

Cat. No.: B14272590
CAS No.: 136259-45-5
M. Wt: 534.6 g/mol
InChI Key: VABSTPJRANRHKR-UHFFFAOYSA-N
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Description

N,N-Dicyclohexyl-4,6-bis(4-nitrophenoxy)-1,3,5-triazin-2-amine is a complex organic compound characterized by its triazine core and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dicyclohexyl-4,6-bis(4-nitrophenoxy)-1,3,5-triazin-2-amine typically involves multiple steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the reaction of cyanuric chloride with appropriate amines under controlled conditions.

    Introduction of Nitro Groups: The nitro groups are introduced via nitration reactions, often using nitric acid and sulfuric acid as reagents.

    Attachment of Cyclohexyl Groups: The cyclohexyl groups are attached through nucleophilic substitution reactions, where cyclohexylamine reacts with the triazine core.

    Formation of Phenoxy Groups: The phenoxy groups are introduced through etherification reactions, typically involving phenol derivatives and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro groups in the compound can undergo reduction to form amino derivatives.

    Reduction: The compound can be reduced using hydrogenation or other reducing agents to modify the nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are common for substitution reactions.

Major Products

    Amino Derivatives: Reduction of nitro groups leads to the formation of amino derivatives.

    Substituted Triazines: Various substituted triazines can be formed depending on the reagents used in substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.

    Polymer Science: It can be incorporated into polymer matrices to improve thermal stability and mechanical properties.

Biology

    Bioconjugation: The compound can be used to modify biomolecules, aiding in the study of biological processes.

    Drug Development: Its unique structure makes it a candidate for the development of new pharmaceuticals.

Medicine

    Therapeutic Agents:

Industry

    Material Science: Used in the development of advanced materials with specific properties, such as high thermal resistance and mechanical strength.

Mechanism of Action

The mechanism of action of N,N-Dicyclohexyl-4,6-bis(4-nitrophenoxy)-1,3,5-triazin-2-amine involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the triazine core can engage in various binding interactions. These interactions can modulate biological pathways and chemical processes, making the compound versatile in its applications.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dicyclohexyl-4,6-diamino-1,3,5-triazine: Similar triazine core but lacks the nitrophenoxy groups.

    4,6-Bis(4-nitrophenoxy)-1,3,5-triazine: Lacks the cyclohexyl groups, affecting its solubility and reactivity.

Uniqueness

N,N-Dicyclohexyl-4,6-bis(4-nitrophenoxy)-1,3,5-triazin-2-amine is unique due to its combination of cyclohexyl, nitrophenoxy, and triazine groups. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications that similar compounds may not be able to achieve.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

CAS No.

136259-45-5

Molecular Formula

C27H30N6O6

Molecular Weight

534.6 g/mol

IUPAC Name

N,N-dicyclohexyl-4,6-bis(4-nitrophenoxy)-1,3,5-triazin-2-amine

InChI

InChI=1S/C27H30N6O6/c34-32(35)21-11-15-23(16-12-21)38-26-28-25(29-27(30-26)39-24-17-13-22(14-18-24)33(36)37)31(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h11-20H,1-10H2

InChI Key

VABSTPJRANRHKR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C3=NC(=NC(=N3)OC4=CC=C(C=C4)[N+](=O)[O-])OC5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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